molecular formula C5H7ClN4 B6608434 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride CAS No. 2839156-52-2

4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride

Cat. No.: B6608434
CAS No.: 2839156-52-2
M. Wt: 158.59 g/mol
InChI Key: RXSXDXHQMMUBJG-UHFFFAOYSA-N
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Description

4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is a chemical compound that features a diazirine group attached to an imidazole ring. This compound is of interest due to its unique photoreactive properties, which make it useful in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride typically involves the formation of the diazirine ring followed by its attachment to the imidazole moiety. The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions. The imidazole ring is then introduced through a coupling reaction, often facilitated by a catalyst such as silver oxide in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Mechanism of Action

The primary mechanism of action for 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is unique due to its combination of a diazirine group with an imidazole ring, providing both photoreactivity and the chemical versatility of the imidazole moiety. This makes it particularly useful in applications requiring precise molecular interactions and labeling.

Properties

IUPAC Name

5-(3H-diazirin-3-ylmethyl)-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c1(5-8-9-5)4-2-6-3-7-4;/h2-3,5H,1H2,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSXDXHQMMUBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC2N=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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